![molecular formula C41H80NO8P B1262880 1-hexadecanoyl-2-(9Z-heptadecenoyl)-sn-glycero-3-phosphocholine](/img/structure/B1262880.png)
1-hexadecanoyl-2-(9Z-heptadecenoyl)-sn-glycero-3-phosphocholine
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Overview
Description
1-palmitoyl-2-(9Z-heptadecenoyl)-sn-glycero-3-phosphocholine is a phosphatidylcholine 33:1 in which the acyl groups specified at positions 1 and 2 are palmitoyl and (9Z)-heptadecenoyl respectively. It has a role as a mouse metabolite. It derives from a hexadecanoic acid and a (9Z)-heptadecenoic acid.
Scientific Research Applications
Critical Micellar Concentration and Biological Activities
- Physical Chemical Characteristics : A study by Kramp et al. (1984) examined the critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its analogs, including 1-hexadecanoyl derivatives. This research provided insights into the physical properties relevant to the biological activities of these compounds, such as their monomolecular presence at typical concentrations used in biological studies (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Synthesis and Analog Studies
Synthesis and Liposome Studies : Agarwal, Bali, and Gupta (1984) described the synthesis of 1-O-hexadecyl-2-O-N-(heptadec-8-cis-enyl)carbamyl-sn-glycero-3-phosphocholine, a novel phosphatidylcholine analog. This synthesis aids in exploring the role of phospholipases in the interaction with liposomes (Agarwal, Bali, & Gupta, 1984).
Arsenic-Containing Phosphatidylcholines : Guttenberger et al. (2017) synthesized 1-O-hexadecanoyl-2-O-((15-(dimethylarsinoyl)pentadecanoyl)oxy)-sn-glycero-3-phosphocholine, an arsenic-containing phosphatidylcholine, to study the biological and toxicological properties of arsenolipids found in food sources like herring caviar (Guttenberger, Glabonjat, Tassoti, & Francesconi, 2017).
Mixing Properties and Membrane Studies
- Membrane Mixing Properties : Ahn and Yun (1999) investigated the mixing properties of phosphatidylcholines, including 1-hexadecanoyl derivatives, in liquid-crystalline phase using fluorescent probes. This study highlighted how these compounds influence the physical properties of lipid bilayers (Ahn & Yun, 1999).
Enzymatic Synthesis and Biological Implications
- Enzymatic Synthesis and Platelet Aggregation : Wykle, Malone, and Snyder (1980) detailed the enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, including 1-hexadecanoyl derivatives, elucidating their role in platelet aggregation and antihypertensive activity (Wykle, Malone, & Snyder, 1980).
Sensor Platforms and Drug Development
- Drug-Membrane Interaction Studies : Huang et al. (2013) used 1-hexadecanoyl-2-(9-Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine in studies to develop a sensor platform for detecting interactions between small molecules and lipid bilayers. This is important for drug development and analysis (Huang, Zhao, Xu, Yang, & Cremer, 2013).
properties
Product Name |
1-hexadecanoyl-2-(9Z-heptadecenoyl)-sn-glycero-3-phosphocholine |
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Molecular Formula |
C41H80NO8P |
Molecular Weight |
746 g/mol |
IUPAC Name |
[(2R)-2-[(Z)-heptadec-9-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C41H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42(3,4)5)37-47-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h18,20,39H,6-17,19,21-38H2,1-5H3/b20-18-/t39-/m1/s1 |
InChI Key |
ASFWPRURQHKRSL-DJEJVYNPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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